molecular formula C26H27ClN2O4S B14983804 N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14983804
M. Wt: 499.0 g/mol
InChI Key: RGWUYIADYDCUSV-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves multiple steps, starting with the preparation of the core piperidine structure. The process typically includes:

    Formation of the Piperidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy and Chlorophenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Methanesulfonyl Group: This step often involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate with the carboxamide group under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-phenoxyphenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
  • N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-3-carboxamide

Uniqueness

N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H27ClN2O4S

Molecular Weight

499.0 g/mol

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H27ClN2O4S/c1-19-6-5-7-20(16-19)18-34(31,32)29-14-12-21(13-15-29)26(30)28-24-17-22(27)10-11-25(24)33-23-8-3-2-4-9-23/h2-11,16-17,21H,12-15,18H2,1H3,(H,28,30)

InChI Key

RGWUYIADYDCUSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4

Origin of Product

United States

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